molecular formula C17H18ClOP B14393042 (4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 89358-48-5

(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14393042
CAS No.: 89358-48-5
M. Wt: 304.7 g/mol
InChI Key: LMLHBRNOMPATKR-UHFFFAOYSA-N
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Description

(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorinated pentenyl group, a diphenyl group, and a lambda5-phosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a chlorinated pentenyl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorinated pentenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include phosphine oxides, hydroxylated derivatives, and substituted phosphane compounds.

Scientific Research Applications

(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (Oxan-4-yl)(oxo)diphenyl-lambda~5~-phosphane
  • (4-Methoxypent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane

Uniqueness

(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its chlorinated pentenyl group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

89358-48-5

Molecular Formula

C17H18ClOP

Molecular Weight

304.7 g/mol

IUPAC Name

[4-chloropent-4-en-2-yl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C17H18ClOP/c1-14(18)13-15(2)20(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,1,13H2,2H3

InChI Key

LMLHBRNOMPATKR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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